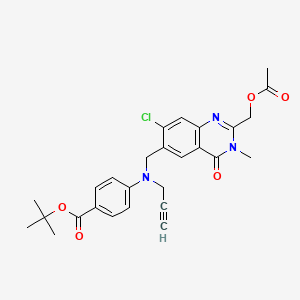![molecular formula C18H21NO2 B3121578 Ethyl 3-[(diphenylmethyl)amino]propanoate CAS No. 289637-69-0](/img/structure/B3121578.png)
Ethyl 3-[(diphenylmethyl)amino]propanoate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Polymorphism in Pharmaceutical Compounds
Research on Ethyl 3-[(diphenylmethyl)amino]propanoate has explored its polymorphic forms in pharmaceutical compounds. Spectroscopic and diffractometric techniques have been employed to characterize these forms, revealing challenges in analytical and physical characterization. Distinct differences in capillary powder X-ray diffraction patterns and solid-state nuclear magnetic resonance studies highlight the subtle structural variations between these polymorphic forms (Vogt et al., 2013).
Synthesis of Chiral Ligands
This compound has been used in the synthesis of chiral ligands. Enantiopure 2-amino-3,3-diphenyl-1-propanol, a derivative of this compound, has been utilized to create new chiral ligands like 4,4′-bis(diphenylmethyl)-2,2′-bioxazoline. These ligands have significant applications in catalyzing reactions like the Diels-Alder reaction, indicating their importance in asymmetric synthesis and catalysis (Kanemasa et al., 2000).
Enantioselective Synthesis and Resolution
The compound is also central to the enantioselective synthesis and resolution of important intermediates. For instance, its derivatives have been resolved with enzymes like penicillin G acylase, yielding high enantiomeric purity. This aspect is crucial for the production of pharmaceutical intermediates (Fadnavis et al., 2006).
Thermodynamic Properties in Chemical Engineering
In chemical engineering, the dissociation constants and thermodynamic properties of derivatives of this compound, such as 2-amino-2-methyl-1-propanol, have been extensively studied. These studies provide valuable data for various industrial processes, including those involving alkanolamines (Hamborg & Versteeg, 2009).
Crystal Packing and Interactions
Research has also delved into the crystal packing of related compounds, focusing on interactions like N⋯π and O⋯π. These studies shed light on the molecular arrangement and bonding interactions in solid-state forms, which is essential for understanding the material properties of these compounds (Zhang et al., 2011).
Propriétés
IUPAC Name |
ethyl 3-(benzhydrylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-2-21-17(20)13-14-19-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,18-19H,2,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZYPJYAYKNETP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Azabicyclo[3.1.0]hexan-6-ylmethanol](/img/structure/B3121540.png)



![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine](/img/structure/B3121573.png)
![Ethyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate](/img/structure/B3121575.png)




